molecular formula C17H18ClNO3S B2473404 4-(phenylsulfonyl)-2-butanone O-(4-chlorobenzyl)oxime CAS No. 306979-46-4

4-(phenylsulfonyl)-2-butanone O-(4-chlorobenzyl)oxime

Cat. No.: B2473404
CAS No.: 306979-46-4
M. Wt: 351.85
InChI Key: GOWALOYEJIIPIH-RGEXLXHISA-N
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Description

The compound “4-(phenylsulfonyl)-2-butanone O-(4-chlorobenzyl)oxime” is an organic compound that contains a phenylsulfonyl group, a butanone group, a chlorobenzyl group, and an oxime group . These groups are common in organic chemistry and are often involved in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its constituent groups (phenylsulfonyl, butanone, chlorobenzyl, and oxime). Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties like solubility, melting point, boiling point, and reactivity can be predicted based on the compound’s functional groups .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Piperidones : Oximes like 4-(phenylsulfonyl)-2-butanone react with dienes to yield bicyclic isoxazolidines. These compounds can be used to synthesize substituted 4-piperidones, which are valuable in medicinal chemistry (Norman, Gareau, & Padwa, 1991).

  • Biocatalytic Preparation : Biocatalysts like Pichia farinosa and Rhodococcus rhodochrous have been used to prepare compounds such as (R)-4-(phenylsulfonyl)-2-butanol, demonstrating the potential for enzymatic processes in synthesizing complex organic molecules (Sugai, Ohtsuka, & Ohta, 1996).

  • Photographic and Resist Applications : Research into oxime sulfonates, including derivatives of 4-(phenylsulfonyl)-2-butanone, has shown potential applications in the development of photoacid generators for polymer resists, a crucial component in microfabrication and semiconductor production (Plater, Harrison, & Killah, 2019).

Chemical Reactions and Mechanisms

  • Azatricyclic Core Synthesis : Compounds like 4-(phenylsulfonyl)-2-butanone have been utilized in the synthesis of complex molecular structures such as the azatricyclic core, important in the development of pharmaceuticals and natural product synthesis (Flick et al., 2010).

  • Cyclohexyl α-Sulfonyl Carbanions : Studies on cyclohexyl α-sulfonyl carbanions, derived from compounds like 4-(phenylsulfonyl)-2-butanone, provide insights into the stereochemical behaviors of carbanions, which are fundamental in organic synthesis (Tanikaga, Nishikawa, & Tomita, 1999).

Applications in Material Science

  • Proton Exchange Membranes : Research into sulfonated poly(ether sulfones) indicates the potential use of sulfonate derivatives, related to 4-(phenylsulfonyl)-2-butanone, in creating efficient proton exchange membranes for fuel cells, highlighting the material science applications of these compounds (Matsumoto, Higashihara, & Ueda, 2009).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the context in which it’s used (e.g., in a biological system, in a chemical reaction). Without more specific information, it’s difficult to provide a detailed analysis .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many organic compounds are flammable, and some can be harmful if ingested or inhaled .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting reactivity, it could be studied for use in synthetic chemistry .

Properties

IUPAC Name

(Z)-4-(benzenesulfonyl)-N-[(4-chlorophenyl)methoxy]butan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-14(19-22-13-15-7-9-16(18)10-8-15)11-12-23(20,21)17-5-3-2-4-6-17/h2-10H,11-13H2,1H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWALOYEJIIPIH-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=CC=C(C=C1)Cl)CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OCC1=CC=C(C=C1)Cl)/CCS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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